molecular formula C18H32O3 B1238881 12(13)-EpOME

12(13)-EpOME

Cat. No.: B1238881
M. Wt: 296.4 g/mol
InChI Key: CCPPLLJZDQAOHD-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12(13)-EpOME, also known as (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid, is a monounsaturated epoxy fatty acid. It is primarily found in the seed oil of Vernonia galamensis, a plant native to eastern Africa. This compound is notable for its unique chemical structure, which includes an epoxide group, making it a valuable biofeedstock for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12(13)-EpOME can be synthesized through the epoxidation of linoleic acid. The process involves the use of peracids or other oxidizing agents to introduce the epoxide group at the C12-C13 position of linoleic acid .

Industrial Production Methods: Industrial production of vernolic acid typically involves the extraction of vernonia oil from the seeds of Vernonia galamensis. The oil contains 70-80% vernolic acid, which can be isolated through saponification and low-temperature recrystallization . Another method involves the direct polymerization of vernonia oil using cationic means, with fluorosulfonic acid as a catalyst .

Chemical Reactions Analysis

Types of Reactions: 12(13)-EpOME undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

12(13)-EpOME has a wide range of applications in scientific research:

Mechanism of Action

12(13)-EpOME exerts its effects through various molecular pathways:

Comparison with Similar Compounds

12(13)-EpOME is unique due to its epoxide group and its natural occurrence in vernonia oil. Similar compounds include:

    Linoleic Acid: The precursor to vernolic acid, lacking the epoxide group.

    Epoxyoctadecenoic Acids: A class of compounds with similar structures but different positions of the epoxide group.

    Hydnocarpic Acid and Chaulmoogric Acid: Similar fatty acids with different ring structures.

This compound stands out due to its high content in vernonia oil and its potential for industrial applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(Z)-11-(3-pentyloxiran-2-yl)undec-9-enoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-

InChI Key

CCPPLLJZDQAOHD-FLIBITNWSA-N

Isomeric SMILES

CCCCCC1C(O1)C/C=C\CCCCCCCC(=O)O

SMILES

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O

Canonical SMILES

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O

physical_description

Solid

Synonyms

cis-12-epoxyoctadeca-cis-9-enoate
cis-12-epoxyoctadeca-cis-9-enoic acid
vernoleate
vernolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12(13)-EpOME
Reactant of Route 2
12(13)-EpOME
Reactant of Route 3
12(13)-EpOME
Reactant of Route 4
12(13)-EpOME
Reactant of Route 5
12(13)-EpOME
Reactant of Route 6
12(13)-EpOME

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.